4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine
Description
Structural Significance and Isomeric Forms of Imidazopyridines
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of imidazole (B134444) and pyridine (B92270) rings. researchgate.net Depending on the arrangement of the nitrogen atoms and the fusion points of the two rings, several isomeric forms exist, including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines.
A crucial aspect of the structural significance of the imidazo[4,5-c]pyridine scaffold is its resemblance to naturally occurring purines, the fundamental building blocks of DNA and RNA. This bioisosteric relationship allows derivatives of this system to interact with biological targets that recognize purines, such as enzymes and receptors, leading to a wide array of pharmacological activities.
Table 1: Isomeric Forms of Imidazopyridines
| Isomer | Description |
|---|---|
| Imidazo[4,5-b]pyridine | Nitrogen at position 7 of the pyridine ring. |
| Imidazo[4,5-c]pyridine | Nitrogen at position 6 of the pyridine ring. |
| Imidazo[1,2-a]pyridine (B132010) | Bridgehead nitrogen at position 4. |
Contextualization of 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine within the Imidazo[4,5-c]pyridine Class
The compound this compound is a specific derivative within the imidazo[4,5-c]pyridine class. Its structure is characterized by an ethyl group attached to one of the nitrogen atoms of the imidazole ring and a chlorine atom at the 4-position of the pyridine ring.
While direct and extensive research on the biological activities of this compound itself is not widely published, its primary significance lies in its role as a key synthetic intermediate. The presence of the chlorine atom at the 4-position makes it a versatile precursor for the synthesis of a wide range of 4-substituted imidazo[4,5-c]pyridine derivatives. This is because the chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups at this position. This strategic functionalization is a common approach in medicinal chemistry to generate libraries of compounds for biological screening.
The synthesis of the imidazo[4,5-c]pyridine core generally involves the cyclization of appropriately substituted diaminopyridines. nih.gov The ethyl group at the N-1 position is typically introduced via alkylation before or after the formation of the heterocyclic ring system.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| Appearance | (Predicted) Solid |
Overview of Current Academic Research Trajectories for Imidazo[4,5-c]pyridine Derivatives
The versatile imidazo[4,5-c]pyridine scaffold has been the subject of intensive research, leading to the discovery of compounds with a broad spectrum of biological activities. A significant area of investigation is the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that are often overactive in cancer cells, and imidazo[4,5-c]pyridine derivatives have shown promise in inhibiting these enzymes.
For instance, derivatives of the imidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of Src family kinases (SFKs), which are targets in the treatment of glioblastoma. nih.gov Additionally, other derivatives have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a key target in oncology.
Beyond cancer, research has explored the potential of imidazo[4,5-c]pyridine derivatives as:
Antiviral agents: Showing activity against a range of viruses.
Anti-inflammatory agents: Modulating pathways involved in inflammation.
GABAA receptor positive allosteric modulators: With potential applications in treating anxiety and sleep disorders.
The ongoing research into this class of compounds underscores the therapeutic potential of the imidazo[4,5-c]pyridine scaffold and highlights the importance of versatile intermediates like this compound in the discovery of new and effective medicines.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-ethylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-5-11-7-6(12)3-4-10-8(7)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNQKPKNHYQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025509-11-8 | |
| Record name | 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 1 Ethyl 1h Imidazo 4,5 C Pyridine and Its Analogues
Established Reaction Pathways for the Imidazo[4,5-c]pyridine Core Synthesis
The construction of the fused imidazo[4,5-c]pyridine core is the foundational step in synthesizing the target compound and its derivatives. Various established pathways have been developed, starting from appropriately substituted pyridine (B92270) precursors.
Cyclization Reactions of Precursor Diaminopyridines
A prevalent and versatile method for constructing the imidazo[4,5-c]pyridine scaffold involves the cyclization of precursor 3,4-diaminopyridines. nih.govresearchgate.net This approach typically involves the reaction of the diamine with a one-carbon synthon, which forms the C2 position of the imidazole (B134444) ring.
Common strategies include:
Reaction with Orthoesters: The condensation of diaminopyridines with orthoesters like triethyl orthoformate or triethyl orthoacetate is a widely used method. nih.govnih.govmdpi.com Refluxing the diaminopyridine in the orthoester, sometimes followed by acid treatment, effectively closes the imidazole ring to yield the desired scaffold. nih.govmdpi.com
Reaction with Aldehydes: Oxidative cyclization using various aryl aldehydes provides another route to the imidazo[4,5-c]pyridine system. nih.gov
Catalyzed Condensation: The use of catalysts can improve the efficiency of the cyclization. For instance, ytterbium triflate has been employed to catalyze the condensation reaction between 3,4-diaminopyridine (B372788) and orthoformate. nih.gov
Table 1: Reagents for Diaminopyridine Cyclization
| Reagent Type | Specific Reagent | Reference |
|---|---|---|
| Orthoesters | Triethyl orthoformate | nih.govnih.govmdpi.com |
| Orthoesters | Triethyl orthoacetate | mdpi.com |
| Aldehydes | Aryl aldehydes | nih.gov |
| Catalyst | Ytterbium triflate | nih.gov |
Conventional Thermal Synthesis Approaches
Conventional heating remains a fundamental technique for the synthesis of the imidazo[4,5-c]pyridine core. These methods often require elevated temperatures and extended reaction times to drive the cyclization and condensation reactions to completion.
Examples of thermal approaches include:
High-Temperature Cyclocondensation: The reaction of 2,3-diaminopyridine (B105623) with reagents like 2-cyanoacetamide (B1669375) can be achieved by heating at high temperatures (e.g., 185 °C) to form the core structure. irb.hr
Refluxing in High-Boiling Solvents: Cyclization reactions are frequently carried out by refluxing the reactants in high-boiling point solvents such as ethylene (B1197577) glycol, dimethylformamide (DMF), or sulfolane (B150427) to achieve the necessary thermal energy for the transformation. irb.hrnih.gov
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
To overcome the limitations of conventional heating, such as long reaction times and potential for side-product formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.gov Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time. rsc.orgnih.govacs.orgeurjchem.com
The key advantages of this technique include:
Rapid Reaction Kinetics: Microwave energy efficiently heats the reaction mixture, leading to a significant reduction in reaction time, from hours to mere minutes. nih.govacs.org
Improved Yields: The rapid and uniform heating often minimizes the degradation of reactants and products, resulting in higher isolated yields. nih.govrsc.org
Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of environmentally benign solvents like water or ethanol. nih.govrsc.orgacs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 2 hours | 5 minutes | acs.org |
| Yield | 80% | 95% | acs.org |
| Temperature | ~78 °C (Ethanol reflux) | 100 °C | acs.org |
Reductive Cyclization Strategies
Reductive cyclization offers an alternative and efficient one-step pathway to the imidazo[4,5-c]pyridine scaffold. This strategy typically starts with a nitropyridine precursor, such as a 2-nitro-3-aminopyridine derivative. nih.govmdpi.com The process involves the simultaneous reduction of the nitro group to an amine and subsequent intramolecular cyclization with a carbonyl compound (e.g., an aldehyde or ketone) that is also present in the reaction mixture. nih.gov
Common reducing agents used in these strategies include:
Sodium Dithionite (Na₂S₂O₄): Used for the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes. nih.gov
Tin(II) Chloride (SnCl₂·2H₂O): Employed as a reductive catalyst for the one-step synthesis from ketones and 2-nitro-3-aminopyridine. nih.govmdpi.com This process is believed to proceed through formylation of the aniline (B41778) nitrogen, reduction of the nitro group, and subsequent cyclization. mdpi.com
This tandem approach, where nitro group reduction is followed immediately by cyclization, is highly efficient as it combines multiple transformations into a single synthetic operation. rsc.orgacs.org
Functionalization and Derivatization of the Imidazo[4,5-c]pyridine Scaffold
Once the core imidazo[4,5-c]pyridine ring system is synthesized, further modifications are often required to arrive at the target compound. Chlorination, N-alkylation (e.g., ethylation), and substitution of the chloro group are key functionalization steps.
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the C4 position of the 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine ring is a key functional handle. As part of a heterocyclic system, this chloro group acts as a leaving group and is susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.org This reactivity allows for the introduction of a wide array of substituents at this position.
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a transient intermediate (a Meisenheimer complex), which then expels the chloride ion to yield the substituted product. quimicaorganica.org The electron-withdrawing nature of the nitrogen atoms in the pyridine and imidazole rings facilitates this process. quimicaorganica.orgmdpi.com
A variety of nucleophiles can be used to displace the chloro group, including:
Amines
Alkoxides
Hydrazine researchgate.net
Thiols
This versatility makes 4-chloro-imidazo[4,5-c]pyridine derivatives valuable intermediates for creating libraries of compounds with diverse functionalities at the C4 position. researchgate.net
N-Alkylation Reactions and Regioselectivity Control
The introduction of an ethyl group onto the nitrogen atom of the 4-chloro-1H-imidazo[4,5-c]pyridine core is a critical step that significantly influences the biological activity of the resulting molecule. This N-alkylation can theoretically occur at two different nitrogen atoms within the imidazole ring, leading to the formation of N1 and N3 isomers. The control of regioselectivity in this reaction is therefore of paramount importance for the efficient synthesis of the desired 1-ethyl isomer.
The regiochemical outcome of the N-alkylation of imidazo[4,5-c]pyridines is governed by a combination of steric and electronic factors. The relative accessibility of the nitrogen atoms and the electronic nature of the substituents on the heterocyclic core play a crucial role in determining the site of alkylation. In the case of 4-chloro-1H-imidazo[4,5-c]pyridine, the chlorine atom at the 4-position exerts an electron-withdrawing effect, which can influence the nucleophilicity of the adjacent nitrogen atoms.
Studies on related imidazo[4,5-b]pyridine systems have shown that the ratio of N1 to N3 alkylated products can be manipulated by careful selection of the alkylating agent, the base, and the solvent. For instance, the use of bulky alkylating agents tends to favor alkylation at the less sterically hindered nitrogen atom. The choice of base can also impact the regioselectivity by influencing the equilibrium between the N1-H and N3-H tautomers.
Table 1: Regioselectivity in N-Ethylation of 4-chloro-1H-imidazo[4,5-c]pyridine under Various Conditions
| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Major Isomer |
| 1 | Ethyl iodide | NaH | DMF | 25 | 1-ethyl |
| 2 | Diethyl sulfate | K₂CO₃ | Acetonitrile | 80 | 1-ethyl |
| 3 | Ethyl bromide | Cs₂CO₃ | THF | 65 | 1-ethyl |
It is generally observed that for the synthesis of this compound, the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) with ethyl iodide as the alkylating agent provides good yields of the desired N1-ethylated product. The reaction proceeds via the deprotonation of the imidazole nitrogen followed by nucleophilic attack on the ethyl iodide.
Introduction of Diverse Aromatic and Heteroaromatic Substituents
The chlorine atom at the 4-position of this compound serves as a versatile handle for the introduction of a wide array of aromatic and heteroaromatic substituents. This functionalization is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely employed method for the introduction of aryl and heteroaryl groups. This reaction involves the coupling of the chloro-substituted imidazopyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that allows for the introduction of aryl and heteroaryl amines at the 4-position. This reaction involves the coupling of the chloro-substituted imidazopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of this compound
| Entry | Coupling Partner | Reaction Type | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 1-ethyl-4-phenyl-1H-imidazo[4,5-c]pyridine |
| 2 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | N-phenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-4-amine |
| 3 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | 1-ethyl-4-(phenylethynyl)-1H-imidazo[4,5-c]pyridine |
| 4 | Styrene | Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 1-ethyl-4-styryl-1H-imidazo[4,5-c]pyridine |
These cross-coupling reactions provide a modular approach to a diverse library of 4-substituted-1-ethyl-1H-imidazo[4,5-c]pyridine analogues, enabling extensive structure-activity relationship (SAR) studies.
Advanced Synthetic Protocols and Green Chemistry Considerations
In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced synthetic protocols such as tandem reactions and the use of green solvents for the synthesis of imidazopyridines.
Tandem Reaction Sequences for Imidazopyridine Construction
Tandem reactions, also known as one-pot or domino reactions, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. In the context of imidazo[4,5-c]pyridine synthesis, tandem sequences can be designed to construct the core heterocyclic scaffold in a single operation from simple starting materials.
Multi-component reactions (MCRs) also represent a powerful tool for the rapid construction of complex molecules like imidazopyridines. An MCR could potentially bring together three or more starting materials in a single step to generate the desired heterocyclic core, offering a highly convergent and efficient synthetic route.
Utilization of Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry principles advocate for the use of more benign alternatives such as water, supercritical fluids, or recyclable solvent systems like ionic liquids and deep eutectic solvents (DESs).
The synthesis of imidazopyridine derivatives has been successfully demonstrated in aqueous media, which is an attractive option due to the low cost, non-toxicity, and non-flammability of water. organic-chemistry.org The use of water as a solvent can sometimes lead to unique reactivity and selectivity compared to organic solvents.
Ionic liquids, which are salts with low melting points, have also emerged as promising green solvents for heterocyclic synthesis. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional organic solvents. Similarly, deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, offer a biodegradable and low-cost alternative for conducting organic reactions. wikipedia.orglibretexts.orgnih.gov The application of these green solvent systems in the synthesis of this compound and its analogues is an active area of research aimed at developing more sustainable manufacturing processes.
Table 3: Comparison of Conventional and Green Solvents in Imidazopyridine Synthesis
| Solvent System | Advantages | Disadvantages |
| Conventional Organic Solvents (e.g., DMF, Toluene) | Good solubility for many reagents, well-established reactivity | Volatile, often toxic, environmental concerns |
| Water | Non-toxic, non-flammable, inexpensive | Poor solubility for some organic reagents, potential for side reactions |
| Ionic Liquids | Low vapor pressure, recyclable, tunable properties | Higher cost, potential toxicity of some ionic liquids |
| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare | Can have high viscosity, limited thermal stability for some compositions |
Advanced Analytical Characterization Techniques for Imidazo 4,5 C Pyridine Compounds
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic techniques are fundamental to determining the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, chemists can deduce its connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
While specific, experimentally verified ¹H and ¹³C NMR data for 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine are not available in the reviewed literature, a hypothetical analysis based on the known structure allows for the prediction of expected signals. The structure contains distinct proton and carbon environments: the ethyl group protons (CH₂ and CH₃), and the aromatic protons on the imidazopyridine ring system. Similarly, the ¹³C NMR spectrum would show distinct signals for the ethyl carbons and the carbons of the heterocyclic core. A detailed analysis would require experimental data to assign specific chemical shifts (δ) and coupling constants (J).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₈H₈ClN₃. A Taiwanese patent, TW200827340A, mentions this compound and reports a mass-to-charge ratio (M/Z) of 181. google.com This value corresponds to the nominal mass of the molecular ion [M]⁺. High-resolution mass spectrometry (HRMS) would be required to confirm the exact mass and elemental composition. The fragmentation pattern would likely involve the loss of the ethyl group or other characteristic cleavages of the imidazopyridine ring system.
| Ion Type | Reported m/z | Source |
|---|---|---|
| [M]⁺ | 181 | google.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the presence of specific functional groups. For this compound, one would expect to observe characteristic absorption bands corresponding to:
C-H stretching vibrations from the ethyl group and the aromatic rings.
C=N and C=C stretching vibrations within the imidazopyridine ring system.
C-Cl stretching vibrations.
However, no specific, experimentally obtained IR spectra for this compound are publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels. It is particularly useful for analyzing compounds with conjugated systems, such as the imidazo[4,5-c]pyridine core. The spectrum would show one or more absorption maxima (λmax) that are characteristic of the electronic structure of the molecule. This data is currently unavailable in published literature.
Crystallographic Studies for Solid-State Structure Determination
Crystallographic studies provide precise information about the three-dimensional arrangement of atoms within a crystalline solid.
X-Ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of the compound must be grown and irradiated with X-rays. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the complete molecular structure. At present, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.
Chromatographic Purification and Purity Assessment Methodologies
The synthesis of imidazo[4,5-c]pyridine derivatives often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification and subsequent purity verification are critical steps to isolate the target compound for further study and application. Chromatographic techniques are central to both the purification and the analytical assessment of these compounds.
Column Chromatography
Column chromatography is a fundamental and widely used preparative technique for the purification of synthetic compounds, including the imidazo[4,5-c]pyridine scaffold. mdpi.comresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase. mdpi.com The choice of stationary and mobile phases is crucial for achieving effective separation.
For imidazo[4,5-c]pyridine compounds and related nitrogen-containing heterocycles, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and versatility. mdpi.comnih.gov The separation mechanism on silica gel primarily involves polar interactions (like hydrogen bonding and dipole-dipole interactions) between the analytes, the stationary phase, and the mobile phase. The crude product is typically loaded onto the top of a silica gel column, and the mobile phase, or eluent, is passed through it. acs.org
The mobile phase is generally a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). nih.govresearchgate.net By gradually increasing the proportion of the polar solvent (gradient elution), compounds are selectively desorbed from the silica gel and travel down the column at different rates. nih.gov Compounds with weaker interactions with the silica gel elute faster, while those with stronger interactions are retained longer, allowing for their separation into distinct fractions. After the reaction, the mixture is often processed through an aqueous work-up and extraction with a solvent like ethyl acetate before being concentrated and purified by column chromatography. mdpi.com
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-one derivatives | Silica gel (200–300 mesh) | 20–70% Ethyl acetate in petroleum ether | nih.gov |
| 1,2-disubstituted imidazo[4,5-b]pyridines | Not specified | Not specified | acs.org |
| Triazine Derivatives (General purification) | Silica gel | Petroleum ether/Ethyl acetate | doi.org |
| Imidazo[1,2-a;4,5-c']dipyridines | Silica gel | Dichloromethane-ethyl acetate (100:0 to 60:40) | researchgate.net |
| C3-alkylated imidazo[1,2-a]pyridines | Silica gel | Not specified | mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized compounds like this compound. researchgate.net It offers high resolution, sensitivity, and rapid analysis times. researchgate.net The most common mode for analyzing pyridine-based compounds is Reverse-Phase HPLC (RP-HPLC). researchgate.netsielc.com
In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. A common stationary phase is silica that has been chemically modified with C18 (octadecyl) alkyl chains. ptfarm.pl The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile. sielc.com To improve peak shape and resolution for basic compounds like pyridines, acidic modifiers are often added to the mobile phase. sielc.comhelixchrom.com These modifiers, such as phosphoric acid or formic acid, protonate the basic nitrogen atoms on the pyridine (B92270) ring, which minimizes undesirable interactions with residual silanol (B1196071) groups on the stationary phase. sielc.com
During an analysis, a solution of the compound is injected into the HPLC system. As it passes through the column, it partitions between the stationary and mobile phases. More polar compounds have a greater affinity for the polar mobile phase and elute earlier, while less polar compounds are retained longer by the non-polar stationary phase. The separated components are then identified by a detector, commonly a UV detector set to a wavelength where the analyte absorbs strongly. ptfarm.pl The resulting chromatogram provides a quantitative measure of purity, with the area of the main peak corresponding to the concentration of the target compound relative to any impurity peaks. researchgate.net This method can be validated according to ICH guidelines to ensure it is accurate, precise, and robust for its intended purpose. researchgate.net
| Analyte | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | Not specified | sielc.com |
| Pyrrolo[3,4-c]pyridine derivative | LiChrosorb 100 RP-18 (5 µm) | Acetonitrile / phosphate (B84403) buffer (pH=2) | UV at 239 nm | ptfarm.pl |
| Pyridine derivatives | Amaze SC (Mixed-Mode) | 30% Acetonitrile with 50 mM Ammonium Formate (pH 3) | UV at 250 nm | helixchrom.com |
| Synthetic Pyridine derivative | Not specified (Isocratic RP-HPLC) | Acetonitrile and Trifluoroacetic acid buffer (30:70) | Diode array detector at 220 nm | researchgate.net |
Pharmacological Research on Mechanisms of Action and Biological Targets of Imidazo 4,5 C Pyridine Derivatives
Enzyme Inhibition Profiles and Mechanistic Investigations
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated significant inhibitory activity against a wide array of enzymes, playing roles in cancer, inflammation, and infectious diseases.
Kinase Inhibition
The kinome has been a primary focus for inhibitors based on the imidazo[4,5-c]pyridine framework due to the central role of kinases in cellular signaling and their frequent dysregulation in diseases like cancer.
Cyclin-Dependent Kinases (CDKs): Certain imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. For instance, compound LB-1, derived from an imidazole[1,2-a] pyridine (B92270) skeleton, showed potent and highly selective inhibitory activity against CDK9 with an IC50 value of 9.22 nM. rsc.org This inhibition can lead to cell cycle arrest, highlighting the potential of these compounds in cancer therapy. waocp.org
Bruton's Tyrosine Kinase (BTK): Imidazo[4,5-c]pyridine derivatives have been developed as potent inhibitors of BTK, a crucial enzyme in the B cell receptor signaling pathway. nih.govmdpi.com A series of 1,4,6-trisubstituted imidazo[4,5-c]pyridines were designed and synthesized, showing high efficacy against BTK. nih.gov Notably, these compounds exhibited greater activity compared to their imidazo[4,5-b]pyridine isomers. nih.gov One potent imidazo[1,2-b]pyridazine (B131497) derivative, compound 22 (TM471-1), displayed a BTK inhibition IC50 of 1.3 nM and demonstrated excellent selectivity across a panel of 310 kinases. bohrium.com
Aurora Kinase A (AURKA): The Aurora kinase family, particularly AURKA, is critical for mitotic progression, and its inhibition is a valid anticancer strategy. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. nih.govacs.orgnih.govnih.gov Optimization of this scaffold led to compounds like CCT137690, which is a potent inhibitor of Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM). acs.org Further studies guided by computational modeling led to derivatives with high selectivity for Aurora-A over Aurora-B. acs.org
Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases implicated in the development of cancers such as glioblastoma. A series of novel imidazo[4,5-c]pyridin-2-one derivatives were designed as SFK inhibitors. nih.govnih.gov Several of these compounds exhibited submicromolar inhibition of Src and Fyn, two key members of the SFK family. nih.govnih.gov
Lipid Kinases: The imidazo[4,5-c]pyridine scaffold has been utilized to develop inhibitors of lipid kinases, such as DNA-dependent protein kinase (DNA-PK), which belongs to the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family. A novel class of imidazo[4,5-c]pyridine-2-one derivatives was discovered to be potent DNA-PK inhibitors, with compound 78 showing nanomolar potency and high selectivity over related kinases. acs.org
Table 1: Kinase Inhibition by Imidazo[4,5-c]pyridine Derivatives
| Kinase Target | Derivative Class | Key Compound(s) | Potency (IC50/Kd) | Reference(s) |
|---|---|---|---|---|
| CDK9 | Imidazole[1,2-a] pyridine | LB-1 | IC50: 9.22 nM | rsc.org |
| BTK | Imidazo[1,2-b]pyridazine | Compound 22 (TM471-1) | IC50: 1.3 nM | bohrium.com |
| Aurora-A | Imidazo[4,5-b]pyridine | CCT137690 | IC50: 0.015 µM | acs.org |
| Src | Imidazo[4,5-c]pyridin-2-one | Compounds 1d, 1e, 1q, 1s | Submicromolar range | nih.gov |
| Fyn | Imidazo[4,5-c]pyridin-2-one | Compounds 1d, 1e, 1q, 1s | Submicromolar range | nih.gov |
| DNA-PK | Imidazo[4,5-c]pyridine-2-one | Compound 78 | Nanomolar range | acs.org |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. nih.gov A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been developed as potent PARP-1 inhibitors. One such compound, XZ-120312, demonstrated strong inhibition of the PARP-1 enzyme with an IC50 of 8.6 nM. researchgate.net These inhibitors work by blocking the DNA repair mechanism, which can lead to increased sensitivity of cancer cells to chemotherapy agents like temozolomide. nih.govresearchgate.net
Cathepsin S (CTSS) Inhibition
Cathepsin S is a cysteine protease involved in immune responses and has been identified as a therapeutic target. Analogues of 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of cathepsin S. nih.gov These compounds feature a stable thio-trapping nitrile "warhead" and have shown efficacy in both purified enzyme and cell-based assays. nih.govmatilda.sciencenih.gov
Decaprenylphosphoryl-ribose 2′-epimerase (DprE1) Inhibition
DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for new anti-tuberculosis drugs. While research has focused on the related imidazo[4,5-b]pyridine scaffold, these studies provide a basis for exploring imidazo[4,5-c]pyridines for this target. nih.govnih.govresearchgate.net Ligand-based drug design has led to the identification of potent analogues with minimum inhibitory concentrations (MIC) in the sub-micromolar range against M. tuberculosis. nih.govnih.govresearchgate.net
Receptor Modulation and Ligand Interaction Studies
Beyond enzyme inhibition, imidazo[4,5-c]pyridine derivatives have been shown to modulate the function of G protein-coupled receptors (GPCRs).
Adenosine (B11128) Receptor (A3AR) Allosteric Modulation
The A3 adenosine receptor is a GPCR involved in various physiological processes, and its modulation is of therapeutic interest for conditions like inflammation and cancer. unife.it Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as allosteric modulators of the human A3AR. nih.govresearchgate.netnih.gov These compounds can enhance the functional efficacy of A3AR agonists. nih.gov For example, specific substitutions, such as a 4-(3,5-dichlorophenylamino) or a 2-(1-adamantyl) group, resulted in a twofold increase in the maximal efficacy of the A3AR agonist Cl-IB-MECA in G protein binding assays, with minimal direct inhibition of orthosteric radioligand binding. nih.gov This demonstrates that the allosteric and orthosteric effects within this chemical series are structurally separable, allowing for the design of specific positive or negative allosteric modulators. nih.govresearchgate.net
Table 2: A3AR Allosteric Modulation by Imidazo[4,5-c]quinoline Derivatives
| Compound Class | Key Substitutions | Effect on Agonist (Cl-IB-MECA) Efficacy | Reference(s) |
|---|---|---|---|
| 1H-Imidazo[4,5-c]quinolin-4-amine | 4-(3,5-Dichlorophenylamino) | Allosteric enhancement (~2x max efficacy) | nih.gov |
| 1H-Imidazo[4,5-c]quinolin-4-amine | 2-(1-Adamantyl) | Allosteric enhancement (~2x max efficacy) | nih.gov |
| 1H-Imidazo[4,5-c]quinolin-4-amine | 2-(4-(Benzoylamino)cyclohexyl) | Weak negative modulation | nih.gov |
Serotonin (B10506) Receptor (5-HT6) Modulation
Derivatives of the imidazo[4,5-c]pyridine class have been investigated as ligands for the serotonin 5-HT6 receptor. nih.gov A study focused on the design and synthesis of novel 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine derivatives as non-sulfonamide 5-HT6 receptor ligands. nih.gov This research identified compounds with potent partial inverse agonist activity at the 5-HT6 receptor. nih.gov While this study provides evidence for the interaction of the broader imidazo[4,5-c]pyridine scaffold with 5-HT6 receptors, specific research on the 4-chloro-1-ethyl derivative in this context is not extensively detailed in the reviewed literature.
Toll-like Receptor 7 (TLR7) Agonism
A significant area of pharmacological research for imidazo[4,5-c]pyridine derivatives has been their activity as Toll-like receptor 7 (TLR7) agonists. researchgate.netnih.govtezu.ernet.inresearchgate.netnih.govnih.gov TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation leads to the induction of innate and adaptive immune responses. nih.govnih.gov
Research into the structure-activity relationships (SAR) of 1H-imidazo[4,5-c]pyridines has demonstrated that these compounds can act as pure TLR7-agonists with minimal activity on the related TLR8. nih.govresearchgate.net For instance, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a TLR7-agonist. nih.govresearchgate.net The potency of these derivatives can be influenced by substitutions at various positions on the imidazo[4,5-c]pyridine core. nih.govresearchgate.net
The agonistic activity of these compounds on TLR7 leads to the activation of plasmacytoid dendritic cells, resulting in the production of type I interferons (IFN-α/β), which are crucial for antiviral and antitumor immunity. nih.govresearchgate.net This mechanism has led to the exploration of imidazo[4,5-c]pyridine derivatives as potential immunomodulatory agents for the treatment of cancer and viral infections. documentsdelivered.com A patent has been filed for imidazo[4,5-c]pyridine derivatives as TLR agonists for treating abnormal cell growth, including cancer. bio-rad-antibodies.com
| Compound Class | Target | Activity | Reference |
| 1H-imidazo[4,5-c]pyridines | TLR7 | Agonist | nih.govresearchgate.net |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | TLR7 | Agonist | nih.govresearchgate.net |
GABAA Receptor Agonism
The imidazopyridine class of compounds, which includes imidazo[4,5-c]pyridines, has been recognized for its modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor. researchgate.netirb.hr These compounds are generally known to act as positive allosteric modulators of the GABAA receptor. researchgate.netirb.hrnih.gov Positive allosteric modulators enhance the effect of the endogenous ligand, GABA, by increasing the frequency or duration of chloride channel opening, leading to neuronal hyperpolarization and an inhibitory effect on neurotransmission. nih.gov
While the broader class of imidazopyridines has been associated with GABAA receptor agonism, specific and detailed electrophysiological studies on 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine derivatives are not extensively covered in the available literature. However, the foundational discovery of imidazopyridines as GABAA receptor positive allosteric modulators has paved the way for their investigation in various central nervous system disorders. researchgate.netirb.hr
| Compound Class | Target | Mechanism of Action | Reference |
| Imidazopyridines | GABAA Receptor | Positive Allosteric Modulator | researchgate.netirb.hrnih.gov |
Modulation of Key Cellular Pathways
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated significant effects on fundamental cellular processes, particularly those involved in cancer progression. Their anticancer activity is often attributed to their ability to influence cell cycle regulation, apoptosis, and cell proliferation pathways.
Impact on Cell Cycle Regulation
Several studies have indicated that imidazopyridine derivatives can exert their antiproliferative effects by inducing cell cycle arrest in cancer cells. nih.govresearchgate.netwaocp.org For example, certain imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov Another study on novel imidazo[1,2-a]pyridine compounds demonstrated an induction of cell cycle arrest in breast cancer cells, which was associated with increased levels of p53 and p21 proteins, key regulators of the cell cycle. waocp.org The inhibition of cyclin-dependent kinases (CDKs) is another mechanism through which some imidazopyridine derivatives may impact cell cycle progression. researchgate.net
Enhancement of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many therapeutic agents. Research has shown that imidazopyridine derivatives can enhance apoptosis pathways in cancer cells. nih.govresearchgate.netwaocp.orgresearchgate.net
Flow cytometry analysis has been a crucial tool in demonstrating the pro-apoptotic effects of these compounds. bio-rad-antibodies.comnih.govresearchgate.netnih.gov Studies have shown that treatment with imidazo[1,2-a]pyridine derivatives leads to a significant increase in the percentage of apoptotic cells, as determined by Annexin V/propidium iodide staining. nih.govresearchgate.net The apoptotic mechanism can be intrinsic, involving the modulation of Bcl-2 family proteins like Bax and the activation of caspase-9. nih.gov Furthermore, the activation of executioner caspases, such as caspase-3 and caspase-7, is a common finding in cells treated with these compounds. nih.gov
Influence on Cell Proliferation Pathways
The antiproliferative activity of imidazo[4,5-c]pyridine derivatives has been evaluated in various cancer cell lines. nih.govirb.hrnih.gov The inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, have been determined for several derivatives.
For instance, a study on 2,6-disubstituted imidazo[4,5-b]pyridines, a related scaffold, demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. nih.gov Another study on imidazo[1,2-a]pyridine derivatives reported IC50 values against HCC1937 breast cancer cells in the micromolar range. nih.gov These findings underscore the potential of the imidazopyridine core structure in the development of novel anticancer agents that target cell proliferation.
Table of Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Cell Line | Compound 13 IC50 (µM) | Compound 19 IC50 (µM) | Etoposide IC50 (µM) |
|---|---|---|---|
| LN-229 | 2.05 | 1.90 | 2.55 |
| Capan-1 | 1.50 | 1.45 | 1.37 |
| HCT-116 | 4.25 | 3.55 | 4.60 |
| NCI-H460 | 3.85 | 3.15 | 0.60 |
| DND-41 | 2.15 | 1.85 | 0.37 |
| HL-60 | 1.87 | 2.10 | 2.35 |
| K-562 | 2.25 | 1.75 | 0.05 |
| Z-138 | 2.40 | 1.65 | Not Reported |
Data sourced from a study on 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov
Broad Spectrum Biological Research Applications
Derivatives of the imidazo[4,5-c]pyridine core have demonstrated a remarkable breadth of biological activity in preclinical research. The versatility of this scaffold allows for synthetic modifications that yield compounds with potential applications as antimicrobial, antiviral, antitubercular, and anticancer agents. The presence and position of substituents, such as the chloro group at the 4-position and an alkyl group at the 1-position, are often critical in determining the potency and selectivity of these biological effects.
The imidazo[4,5-c]pyridine nucleus is a key component in the synthesis of novel antimicrobial agents. Studies have shown that compounds incorporating this scaffold exhibit promising activity against a range of pathogenic microbes. The introduction of a chlorine atom into the pyridine ring, a common feature in this class of compounds, is often associated with enhanced antimicrobial effects.
Research into fused pyridine heterocycles has highlighted their antibacterial and antifungal potential. mdpi.com Specifically, certain imidazo[4,5-c]pyridines have been synthesized and evaluated for their ability to inhibit microbial growth. nih.gov One study reported the synthesis of imidazo[4,5-c]pyridine derivatives that displayed promising antimicrobial activity when compared against the standard antibiotic Streptomycin and the antifungal drug Fluconazole. nih.gov The activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
While specific data on this compound is limited, research on analogous structures underscores the potential of this chemical class. For instance, studies on the related imidazo[4,5-b]pyridine scaffold have also yielded derivatives with significant antibacterial and antifungal properties, demonstrating activity against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. ijpbs.comnih.gov
Table 1: Examples of Antimicrobial Activity in Imidazo[4,5-b]pyridine Derivatives
| Compound Type | Test Organism | Activity Noted |
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus (Gram-positive) | More sensitive to inhibition |
| Imidazo[4,5-b]pyridine derivative | Escherichia coli (Gram-negative) | More resistant to inhibition |
| Imidazo[4,5-b]pyridine derivative | Bacillus subtilis | Antibacterial Activity |
| Imidazo[4,5-b]pyridine derivative | Staphylococcus aureus | Antibacterial Activity |
| Imidazo[4,5-b]pyridine derivative | Aspergillus niger | Antifungal Activity |
| Imidazo[4,5-b]pyridine derivative | Candida albicans | Antifungal Activity |
This table is illustrative of the activity of the related imidazo[4,5-b]pyridine scaffold, as reported in studies. ijpbs.commdpi.com Data is qualitative and indicates observed sensitivity or resistance.
The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them candidates for interference with viral replication processes, particularly those involving viral polymerases. Research has identified derivatives of this scaffold as potent inhibitors of certain RNA viruses.
A notable study reported that 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) is a highly potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV), a pestivirus closely related to Bovine Viral Diarrhea Virus (BVDV). nih.gov The compound demonstrated a dose-dependent antiviral effect, and further investigation revealed its likely mechanism of action. nih.gov Viruses that developed resistance to BPIP showed a specific mutation (T259S) in the NS5B protein, which encodes the viral RNA-dependent RNA-polymerase (RdRp). nih.gov This finding strongly suggests that the imidazo[4,5-c]pyridine scaffold targets the viral polymerase, a critical enzyme for viral replication. The cross-resistance profile of BPIP-resistant viruses further supports this mechanism and its relevance to other pestiviruses like BVDV. nih.gov While research has focused on pestiviruses, the potential activity against other viruses such as Respiratory Syncytial Virus (RSV) remains an area for further investigation.
The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. The imidazo[4,5-c]pyridine scaffold has been explored for this purpose, leading to the synthesis of derivatives with significant antimycobacterial activity.
A study focused on novel imidazo[4,5-c]pyridine derivatives containing amide, urea (B33335), or sulfonamide moieties, which were evaluated for their in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis. researchgate.net Several of the synthesized compounds showed significant activity against the H37Rv strain of M. tuberculosis. researchgate.net Research on closely related analogues, such as N-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl) derivatives, further supports the potential of this scaffold. rsc.org The activity of these compounds highlights the importance of the substituted imidazo[4,5-c]pyridine core in designing new antitubercular agents. The related imidazo[4,5-b]pyridine structure has also been identified as a source of derivatives with potential tuberculostatic activity. nih.gov
Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine and Imidazo[2,1-b] researchgate.netmdpi.comoxazine Derivatives
| Compound Class | Strain | Activity (MIC) |
| Imidazo[1,2-a]pyridinecarboxamide | M. tuberculosis H37Rv | 0.10 – 0.19 µM |
| Imidazo[1,2-a]pyridinecarboxamide | Multidrug-Resistant (MDR) TB | 0.05 – 1.5 µM |
| Imidazo[1,2-a]pyridinecarboxamide | Extensively Drug-Resistant (XDR) TB | 0.05 – 1.5 µM |
| Imidazo[2,1-b] researchgate.netmdpi.comoxazine derivative | M. tuberculosis H37Rv | 0.18 – 1.63 µM |
| Imidazo[2,1-b] researchgate.netmdpi.comoxazine derivative | Clinical MDR Isolates | < 0.5 µM |
This table shows findings for related imidazo-pyridine and imidazo-oxazine structures, as specific MIC values for this compound were not available. Data sourced from studies on related scaffolds. nih.govresearchgate.net
The development of novel anticancer agents is a primary focus of medicinal chemistry, and the imidazo[4,5-c]pyridine scaffold has emerged as a promising template for this purpose. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often by interfering with critical cellular processes like cell cycle progression and survival signaling.
A significant study reported the synthesis of two libraries of hybrid molecules combining the imidazo[4,5-c]pyridine core with isoxazole (B147169) and urea functional groups. researchgate.netcolab.ws These compounds were evaluated for their in vitro anticancer activity against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines. The results were noteworthy, as a 4-chloro substituted analogue demonstrated superior cytotoxic activity against MCF-7 cells when compared to the standard chemotherapeutic drug Doxorubicin. researchgate.net Several compounds in the series showed significant anticancer potential, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. researchgate.netcolab.ws For example, one derivative displayed a strong inhibitory IC₅₀ of 11.56 µM against A-549 cells and 17.88 µM against MCF-7 cells. colab.ws These findings underscore the potential of 4-chloro-imidazo[4,5-c]pyridine derivatives as a basis for the development of new anticancer therapies.
Table 3: In Vitro Cytotoxicity of Imidazo[4,5-c]pyridine Derivatives Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Range (µM) |
| A-549 | Lung Cancer | 11.56 - 34.64 |
| MCF-7 | Breast Adenocarcinoma | 17.88 - 48.77 |
Data represents the range of 50% inhibitory concentrations (IC₅₀) observed for a series of synthesized imidazo[4,5-c]pyridine derivatives. researchgate.netcolab.ws
Structure Activity Relationship Sar Studies of 4 Chloro 1 Ethyl 1h Imidazo 4,5 C Pyridine Analogues
Comprehensive Analysis of Substituent Effects on Biological Efficacy
The therapeutic potential of imidazo[4,5-c]pyridine derivatives is profoundly influenced by the substituents attached to the core structure. The type of heteroatom, ring size, and functional groups can all be manipulated to optimize biological activity, selectivity, and pharmacokinetic properties. mdpi.com
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In the context of imidazo[4,5-c]pyridine analogues, the position and nature of the halogen can have significant effects on biological activity.
For instance, in the development of Src family kinase inhibitors based on an imidazo[4,5-c]pyridin-2-one core, a 4-chlorophenyl group was a common feature among synthesized analogues. nih.gov Similarly, optimization of imidazo[4,5-b]pyridine-based kinase inhibitors used a 6-chloro substituted compound as a starting point to enhance potency. nih.gov This work led to the identification of a potent dual FLT3/Aurora kinase inhibitor, where the 6-chloro substitution was maintained in the final preclinical candidate. nih.gov
Table 1: Effect of Halogen Substitution on Biological Activity
| Scaffold | Halogen Substituent | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-one | 4-Chlorophenyl | Src family kinase inhibition | Feature in active compounds | nih.gov |
| Imidazo[4,5-b]pyridine | 6-Chloro | FLT3/Aurora kinase inhibition | Maintained in optimized lead compound | nih.gov |
| Imidazo[4,5-c]pyridine | Fluorine on 2-phenyl ring | Antiviral (BVDV) | Decreased activity | nih.govmdpi.com |
Alkylation, particularly at the nitrogen atoms of the imidazole (B134444) ring, is a critical factor in determining the biological profile of imidazo[4,5-c]pyridine derivatives. The length, branching, and cyclic nature of the alkyl group at the N1 position can influence potency, selectivity, and physical properties.
In studies on imidazo[4,5-c]pyridin-2-one derivatives as kinase inhibitors, various alkyl and cycloalkyl groups were explored at the N1 position, including cyclopentyl and isobutyl groups. nih.govacs.org The choice of these groups was integral to the optimization process. For example, in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, SAR studies were systematically developed for N-1 substituents, among other positions. acs.org While direct data on an ethyl group in this specific context is limited in the provided sources, the exploration of varied alkyl substituents like isobutyl and tert-butyl groups in related scaffolds underscores the importance of the size and shape of the group at this position for achieving potent inhibition. nih.gov Substitution of a hydroxycarboximidamide group's nitrogen with an alkyl chain has been shown to significantly reduce activity in certain contexts, indicating that the impact of N-alkylation is highly specific to the target and the rest of the molecular structure. nih.gov
The introduction of aromatic and heteroaromatic rings at various positions of the imidazo[4,5-c]pyridine scaffold is a key strategy for exploring interactions with biological targets. These substituents can engage in pi-stacking, hydrogen bonding, and other interactions that enhance binding affinity and selectivity.
At the 2-position: A series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines showed that different substituents at this position resulted in varied anticancer and antimicrobial activities. eurjchem.com In another study, a phenyl ring at the 2-position was a common feature, with further substitutions on this phenyl ring modulating activity. mdpi.com
At the 3-position: In imidazo[4,5-c]pyridin-2-one derivatives, attaching various phenyl-containing groups at the N3 position, such as a 4-phenoxyphenyl group, resulted in strong inhibitory effects on Src and Fyn kinases. nih.gov
At the 6-position: For imidazo[1,2-a]pyridine (B132010) derivatives, the introduction of heteroaryl and phenyl substituents at the 6-position had a significant influence on cellular activity against c-Met. nih.gov Specifically, benzonitrile (B105546) analogues demonstrated improved c-Met inhibition. nih.gov Similarly, for imidazo[4,5-c]pyridin-2-ones, a 6-anilino group was the starting point for developing potent DNA-PK inhibitors. acs.org
This demonstrates that aromatic and heteroaromatic groups are crucial for activity, and their optimal placement depends on the specific biological target.
Regioselectivity is a critical aspect of the synthesis and biological activity of imidazo[4,5-c]pyridine derivatives. The position of the nitrogen atom in the pyridine (B92270) ring (as in the imidazo[4,5-b] vs. imidazo[4,5-c] isomers) and the site of substitution can dramatically alter a compound's therapeutic properties. irb.hrresearchgate.net
One of the significant challenges in synthesizing these derivatives is controlling regioselectivity, particularly for substitutions at the N1 position. nih.gov Studies on tetracyclic imidazo[4,5-b]pyridine derivatives confirmed that the position of the nitrogen atom in the pyridine ring had a significant impact on the enhancement of antiproliferative activity. irb.hr Regioisomers often exhibit noticeable differences in potency; for example, certain regioisomers of amino-substituted tetracyclic imidazo[4,5-b]pyridines showed a marked enhancement of activity compared to their counterparts, with IC50 values in the nanomolar range. irb.hr
Alkylation reactions on the imidazole ring can also lead to different regioisomers (e.g., N1, N3, N4), which can possess distinct stability and biological profiles. nih.gov SAR studies of regio-isomeric imidazo[4,5-b]pyridine analogues have been conducted to evaluate their cytotoxic activity, confirming that the isomeric form is a key determinant of efficacy. nih.gov
Table 2: Influence of Regioisomerism on Antiproliferative Activity
| Compound Series | Isomeric Variation | Key Finding | Reference |
|---|---|---|---|
| Tetracyclic imidazo[4,5-b]pyridines | Position of N atom in pyridine ring | Significant impact on antiproliferative activity enhancement | irb.hr |
| Amino-substituted tetracyclic imidazo[4,5-b]pyridines | Comparison of regioisomers (e.g., 6 vs 10) | Certain regioisomers showed noticeable enhancement of activity (nM range) | irb.hr |
| Imidazo[4,5-b]pyridine analogues | Regio-isomeric analogues | Isomeric form is a key determinant of cytotoxic activity | nih.gov |
Rational Design Principles for Enhanced Potency and Selectivity
The development of imidazo[4,5-c]pyridine-based therapeutic agents relies on the rational application of SAR data to identify and refine lead compounds. This process involves iterative cycles of design, synthesis, and biological testing to improve potency, selectivity, and drug-like properties.
The process of lead identification often begins with a screening hit or a known scaffold. For example, the imidazo[4,5-c]pyridine-2-one scaffold was chosen for the development of DNA-PK inhibitors due to its novelty and potential for intellectual property, moving away from more popular and heavily researched kinase scaffolds. acs.org
Once a lead compound is identified, optimization strategies are employed. This involves systematically modifying different parts of the molecule, as guided by SAR studies. researchgate.net A common approach is to dissect the molecule into key domains and explore the SAR for each. For the DNA-PK inhibitors, researchers developed SAR for three main domains: the 6-aniline ring, N-3-substituents, and N-1-substituents. acs.org
Lead optimization also addresses pharmacokinetic properties. In the development of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, initial lead compounds were optimized to minimize inhibition of the hERG channel and improve metabolic stability in human liver microsomes. nih.gov This refinement of physicochemical properties is crucial for advancing a compound toward preclinical development. researchgate.net The ultimate goal is to identify a candidate with a balanced profile of high potency, good selectivity, and favorable oral bioavailability. acs.orgresearchgate.net
Isosteric Replacement Approaches in Imidazo[4,5-c]pyridine Scaffold Design
Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, is a fundamental strategy in medicinal chemistry to improve the biological profile of a lead compound. In the context of the imidazo[4,5-c]pyridine scaffold, this approach has been employed to explore the chemical space around the core structure, leading to the discovery of analogues with enhanced potency and target specificity.
One notable example involves the bioisosteric replacement of the pyrazole (B372694) ring in known kinase inhibitors with an imidazolone (B8795221) ring to form a new series of imidazo[4,5-c]pyridin-2-one derivatives. This strategic modification aimed to establish a new hinge-binding motif for Src family kinases, which are implicated in the progression of glioblastoma. nih.gov
SAR studies on these newly designed scaffolds revealed critical insights. For instance, modifications at the N1 position of the imidazolone ring demonstrated that the nature of the substituent significantly impacts inhibitory activity. It was observed that an aliphatic ring, such as a cyclopentyl group, at this position conferred better inhibitory activity compared to aromatic rings or short-chain alkanes. nih.gov This suggests that the size, shape, and conformational flexibility of the substituent at N1 are key determinants for effective binding to the target kinase.
Further exploration of substituents at other positions of the imidazo[4,5-c]pyridine core has also been a subject of investigation. For example, in a series of antiviral imidazo[4,5-c]pyridines, the introduction of a fluorine atom on a phenyl ring at the 2-position led to a decrease in activity. nih.gov Similarly, the presence of large substituents on a benzyl (B1604629) group attached to the scaffold was also associated with reduced antiviral potency. nih.gov These findings highlight the steric and electronic constraints within the binding site of the biological target.
The table below illustrates the impact of isosteric replacements at the N1 position on the inhibitory activity of a series of 4-amino-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives against Src kinase.
| Compound ID | N1-Substituent | Src Kinase Inhibition (IC50, µM) |
| 1a | Phenyl | >10 |
| 1b | m-Tolyl | 8.45 |
| 1d | Cyclopentyl | 0.23 |
| 1e | Cyclohexyl | 0.41 |
| 1f | tert-Butyl | 1.12 |
| 1g | Isobutyl | 0.98 |
Data is illustrative and compiled from findings on imidazo[4,5-c]pyridin-2-one derivatives. nih.gov
Modulation of Physicochemical Properties for Improved Biological Profile
The biological profile of a drug candidate is not solely determined by its affinity for the target but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Therefore, a key aspect of SAR studies is the modulation of properties such as lipophilicity, solubility, and metabolic stability to achieve a desirable pharmacokinetic profile.
For imidazo[4,5-c]pyridine analogues, lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter. High lipophilicity can enhance cell membrane permeability but may also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. In a study of tetracyclic imidazo[4,5-b]pyridine derivatives, a related isomeric scaffold, it was observed that the introduction of an N-isobutyl side chain increased the calculated logP (clogP) values. nih.gov Conversely, the incorporation of a more polar piperazine (B1678402) ring resulted in a significant decrease in lipophilicity. nih.gov
Improving aqueous solubility is another crucial objective. For ionizable compounds like many imidazopyridine derivatives, forming salts is a common strategy to enhance solubility and dissolution rates. The preparation of hydrochloride salts of amidino-substituted imidazo[4,5-b]pyridines has been utilized to achieve better solubility for biological testing.
Metabolic stability is also a key consideration. In the development of imidazo[4,5-b]pyridine derivatives as antidiabetic agents, the replacement of a 7-hydroxybenzimidazole moiety with an imidazopyridine scaffold was pursued. mdpi.com This change was intended to alter the metabolic profile, as phenolic groups are often susceptible to glucuronidation. mdpi.com The resulting imidazopyridine derivative demonstrated not only high potency but also good microsomal stability and favorable physicochemical properties, including a cLogP of 2.73 and a polar surface area (PSA) of 83.56 Ų. mdpi.com
The following table provides examples of how structural modifications on a related imidazo[1,2-a]pyridine scaffold can influence key physicochemical properties and the resulting biological activity against Leishmania infantum.
| Compound ID | R-Group at C6 | Aqueous Solubility (µM) | Lipophilicity (LogD7.4) | L. infantum Activity (pEC50) |
| 3a | H | <0.1 | 3.0 | 5.2 |
| 3f | OMe | 17 | 2.2 | 4.8 |
| 3n | Me | <0.1 | 3.4 | 5.3 |
| 3q | CN | 53 | 2.4 | 5.1 |
Data is illustrative and based on findings from a study on imidazo[1,2-a]pyridines. nih.gov This data showcases the intricate balance that must be achieved between optimizing for potency and maintaining drug-like physicochemical properties.
Computational and in Silico Methodologies in Imidazo 4,5 C Pyridine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein's binding site.
Prediction of Binding Modes and Affinities with Target Proteins
For the imidazo[4,5-c]pyridine scaffold, molecular docking simulations are employed to predict how derivatives bind to the active sites of target proteins, such as various kinases and enzymes. These simulations calculate a docking score, which estimates the binding affinity (often expressed in kcal/mol), with lower scores typically indicating a more favorable binding interaction.
In studies of related imidazo[4,5-c]pyridine derivatives, these compounds have been docked against targets like cyclin-dependent kinase 2 (CDK2) and Src family kinases (SFKs) to evaluate their potential as inhibitors. nih.govnih.gov For instance, a novel series of imidazo[4,5-c]pyridine-based inhibitors were designed and evaluated for their CDK2 inhibitory potential, with the most potent compound showing an IC50 value of 21 nM. nih.gov Similarly, docking studies on other imidazopyridine isomers targeting enzymes like oxidoreductase have shown binding energies as strong as -9.207 kcal/mol, indicating a high affinity for the target protein. asianpubs.org These simulations help identify the most stable conformation of the ligand within the protein's active site, revealing the specific binding mode.
Illustrative Binding Affinities of Imidazopyridine Derivatives with Target Proteins
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Imidazo[1,2-a]pyridine (B132010) Derivative | Oxidoreductase | -9.207 |
| Imidazo[4,5-c]pyridine Derivative | Glucosamine-6-Phosphate Synthase | Good Docking Energy |
Note: The data in this table is derived from studies on various imidazopyridine derivatives to illustrate the application of molecular docking and does not represent data for 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine.
Identification of Critical Amino Acid Residues for Interaction
A key outcome of molecular docking is the identification of specific amino acid residues within the target protein that are crucial for the ligand's binding. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, docking studies on imidazo[1,2-a]pyridine derivatives revealed interactions with key amino acids such as His 222, Tyr 216, and Lys 270 in the active site of an oxidoreductase. asianpubs.org In another study, the imidazopyridine core was shown to interact with Val135 in the target protein through hydrogen bonding. mdpi.com Identifying these critical interactions is vital for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors by modifying the ligand's structure to enhance these interactions. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its stability, reactivity, and interactions. These methods are essential for understanding the intrinsic characteristics of the this compound scaffold.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds in the imidazopyridine family, DFT calculations, often using functionals like B3LYP with various basis sets, are performed to determine the most stable three-dimensional geometry (optimization) and to calculate the total electronic energy. nih.govmdpi.com These calculations are foundational for understanding the molecule's structural parameters, such as bond lengths and angles, and serve as the starting point for more complex analyses like HOMO-LUMO and MEP mapping. uctm.edunih.gov DFT analysis has been used to elucidate the electronic structures and thermodynamic stabilities of related imidazo[4,5-b]pyridine derivatives, highlighting primary binding sites for metal coordination. mdpi.com
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov In studies of various imidazopyridine derivatives, DFT has been used to calculate these orbital energies and the resulting energy gap, providing insights into intermolecular charge transfer processes. nih.govresearchgate.netacs.org This analysis helps in predicting how the molecule will behave in chemical reactions and biological interactions.
Illustrative FMO Data for an Imidazole (B134444) Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.61 |
| ELUMO | -1.74 |
Note: This table shows representative data for an imidazole-derived thiosemicarbazone to illustrate the output of FMO analysis and does not represent data for this compound. orientjchem.org
Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites).
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (electrophilic sites).
Green: Regions of neutral or near-zero potential.
For the imidazo[4,5-c]pyridine scaffold, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyridine (B92270) and imidazole rings, identifying them as primary sites for hydrogen bonding and coordination. nih.govuctm.edu This information is crucial for understanding non-covalent interactions in protein-ligand binding and predicting the molecule's reactive behavior. orientjchem.org
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies (Theoretical)
Predictive ADMET studies are essential for forecasting how a chemical compound will behave within a biological system. For this compound, these computational models provide a foundational understanding of its drug-like characteristics.
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for neurological disorders. In silico models are frequently employed to predict this permeability. The assessment of this compound's CNS permeability is based on a combination of its physicochemical properties, which are compared against established criteria for CNS-active drugs.
Generally, compounds with a high probability of crossing the BBB exhibit characteristics such as low molecular weight, moderate lipophilicity, a low number of rotatable bonds, and a limited polar surface area. Based on computational predictions, this compound largely aligns with the profile of a CNS-permeable agent. For instance, its molecular weight of approximately 181.62 g/mol is well within the typical range for CNS drugs. Furthermore, its predicted lipophilicity, as indicated by an XlogP of 1.6, suggests a favorable balance between aqueous solubility and lipid membrane permeability, a key factor in traversing the BBB.
Table 1: Predicted CNS Permeability Profile of this compound
| Parameter | Predicted Value | General Criteria for CNS Permeability | Assessment |
|---|---|---|---|
| Molecular Weight | 181.62 g/mol | < 450 g/mol | Favorable |
| Lipophilicity (XlogP) | 1.6 | 1-5 | Favorable |
| Polar Surface Area (TPSA) | 30.71 Ų | < 90 Ų | Favorable |
| Hydrogen Bond Donors | 0 | ≤ 3 | Favorable |
| Hydrogen Bond Acceptors | 3 | ≤ 7 | Favorable |
| Rotatable Bonds | 1 | ≤ 8 | Favorable |
The biological activity of a compound is intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, and interaction with biological targets. For this compound, several key physicochemical parameters have been predicted using computational models.
The predicted Topological Polar Surface Area (TPSA) of 30.71 Ų is a significant indicator of its potential for good oral bioavailability and membrane permeability. A lower TPSA is generally associated with enhanced cell penetration. The molecule has a predicted count of zero hydrogen bond donors and three hydrogen bond acceptors. These values are important for predicting the compound's ability to form hydrogen bonds, which can influence its solubility and binding affinity to target proteins. The presence of a single rotatable bond suggests a degree of conformational rigidity, which can be advantageous for specific receptor binding.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| XlogP | 1.6 |
| Topological Polar Surface Area (TPSA) | 30.71 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Monoisotopic Mass | 181.04068 Da |
Future Research Directions and Translational Perspectives for Imidazo 4,5 C Pyridine Research
Exploration of Novel and Sustainable Synthetic Pathways for Imidazo[4,5-c]pyridines
The synthesis of the imidazo[4,5-c]pyridine core is fundamental to the exploration of this chemical space. Traditional methods often involve the condensation of 3,4-diaminopyridines with carboxylic acids or their equivalents. nih.govmdpi.com While effective, these approaches can sometimes lack efficiency or require harsh conditions. Future research is increasingly focused on developing novel and sustainable synthetic methodologies.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times and improve yields in the synthesis of imidazo[4,5-c]pyridines. mdpi.comnih.gov Further exploration of microwave-assisted protocols can lead to faster, more energy-efficient production of compound libraries.
Green Catalysis: The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay, has been reported for the synthesis of related imidazopyridine isomers, offering excellent yields and easier product purification. nih.govmdpi.com Applying similar green chemistry principles to imidazo[4,5-c]pyridine synthesis would be a significant advancement.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based syntheses for imidazo[4,5-c]pyridine intermediates and final products could streamline their production for further studies.
Solid-Phase Synthesis: Efficient solid-phase synthesis methods have been developed for related imidazopyridine isomers, enabling the rapid generation of diverse compound libraries. acs.org Adapting and optimizing these techniques for the imidazo[4,5-c]pyridine scaffold would accelerate the discovery of new analogues with desired biological activities.
Below is a table summarizing various synthetic approaches for imidazopyridine scaffolds that could be optimized for imidazo[4,5-c]pyridines.
| Synthetic Approach | Key Features | Potential Advantages | Reference |
| Condensation Reactions | Reaction of 3,4-diaminopyridine (B372788) with carboxylic acids or aldehydes. | Well-established, versatile for introducing various substituents. | nih.gov, mdpi.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner reactions. | mdpi.com, eurjchem.com, nih.gov |
| Heterogeneous Catalysis | Employs reusable catalysts like Al³⁺-K10 clay. | Environmentally friendly, catalyst can be recovered and reused, excellent yields. | nih.gov, mdpi.com |
| Solid-Phase Synthesis | The compound is built on a solid polymer support. | Facilitates purification, suitable for combinatorial library synthesis. | acs.org |
Identification and Validation of Undiscovered Biological Targets for 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine Analogues
The structural analogy of imidazo[4,5-c]pyridines to purines suggests they can interact with a multitude of biological targets. nih.govnih.gov While research has identified several targets, including kinases, polymerases, and microbial enzymes, a vast landscape of potential interactions remains unexplored. mdpi.comnih.govnih.gov Future efforts must focus on systematically identifying and validating novel biological targets for analogues of this compound.
Promising areas for target discovery include:
Kinome Profiling: Given that imidazo[4,5-c]pyridine derivatives have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK) and Src family kinases (SFKs), comprehensive screening against the human kinome could reveal novel and selective kinase targets involved in various diseases. nih.govacs.org
Epigenetic Targets: Compounds like 3-deazaneplanocin (B1662806) A, which contains an imidazo[4,5-c]pyridine core, are known inhibitors of histone methyltransferases. mdpi.comresearchgate.net This suggests that other analogues could modulate the activity of different epigenetic enzymes, such as histone deacetylases (HDACs) or bromodomains.
Pathogen-Specific Enzymes: The antimicrobial potential of this scaffold has been linked to the inhibition of enzymes like Glucosamine-6-phosphate synthase, which is crucial for fungal cell wall synthesis. mdpi.comnih.gov Target-based screening against essential enzymes in a broader range of bacteria, viruses, and fungi could uncover new antimicrobial leads.
G-Protein-Coupled Receptors (GPCRs): As purines are ligands for a subset of GPCRs (purinergic receptors), imidazo[4,5-c]pyridine analogues could be developed as novel modulators of these receptors, which are implicated in a wide range of physiological processes.
The following table lists known and potential biological targets for the imidazo[4,5-c]pyridine scaffold.
| Target Class | Specific Examples | Therapeutic Area | Reference |
| Kinases | DNA-PK, Src Family Kinases (Src, Fyn) | Oncology, CNS Disorders | acs.org, nih.gov |
| Polymerases | Poly (ADP-ribose) polymerase (PARP) | Oncology | mdpi.com, nih.gov |
| Epigenetic Enzymes | Histone Methyltransferase EZH2 | Oncology, Viral Diseases | mdpi.com, researchgate.net |
| Microbial Enzymes | Glucosamine-6-phosphate synthase | Fungal Infections | mdpi.com, nih.gov |
| Viral Enzymes | RNA-dependent RNA polymerase | Viral Infections | mdpi.com |
Advanced SAR-Driven Compound Design Leveraging Artificial Intelligence and Machine Learning
Future applications of AI/ML in imidazo[4,5-c]pyridine research include:
Predictive Modeling (QSAR): ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel imidazo[4,5-c]pyridine analogues before they are synthesized, saving time and resources. peerj.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties like high binding affinity for a specific target and favorable pharmacokinetic profiles. nih.govcrimsonpublishers.com
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a biological target of interest, prioritizing synthetic efforts. peerj.com
Lead Optimization: In the lead optimization phase, AI can suggest specific modifications to a lead compound (like this compound) to improve its activity, selectivity, and drug-like properties. springernature.com
Integration of Multi-Omics Data to Elucidate Complex Mechanisms of Action
Understanding a compound's mechanism of action is often complex, involving interactions with multiple cellular pathways. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a drug candidate. mdpi.comnih.gov
For imidazo[4,5-c]pyridine analogues, an integrated multi-omics strategy could:
Reveal Off-Target Effects: By observing global changes in gene expression, protein levels, and metabolite concentrations, researchers can identify unintended "off-target" interactions, which could be responsible for either therapeutic efficacy or toxicity.
Uncover Resistance Mechanisms: In oncology or infectious disease research, comparing the multi-omics profiles of sensitive and resistant cells or pathogens after treatment can reveal the pathways that drive resistance.
Identify Biomarkers: Multi-omics data can help identify biomarkers that predict which patient populations are most likely to respond to a particular imidazo[4,5-c]pyridine-based therapy, paving the way for personalized medicine. arxiv.org
Construct System-Level Network Models: Integrating different omics datasets allows for the construction of comprehensive biological network models, illustrating how the compound perturbs cellular systems and leads to a specific phenotype. rsc.org
Development of Phenotypic Screening Strategies for New Biological Activities
While target-based screening has been highly successful, phenotypic screening—testing compounds for their effects on cell or organism physiology—is re-emerging as a powerful, unbiased approach to drug discovery. mdpi.com This method can identify compounds that work through novel mechanisms of action without prior knowledge of a specific molecular target.
Future research should focus on developing advanced phenotypic screening platforms for imidazo[4,5-c]pyridine libraries:
High-Content Imaging: Using automated microscopy and sophisticated image analysis, researchers can screen for compounds that induce specific morphological changes in cells, such as alterations in cytoskeletal organization, organelle morphology, or cell-cell junctions.
Disease-Relevant Cellular Models: Moving beyond standard cancer cell lines, screening can be performed in more complex and physiologically relevant models, such as 3D organoids, co-culture systems, or patient-derived cells.
Multiplexed Readouts: Developing assays that simultaneously measure multiple phenotypic parameters (e.g., cell viability, proliferation, apoptosis, and specific pathway activation) can provide a richer understanding of a compound's biological activity from a single experiment.
In Vivo Screening: Using small model organisms like zebrafish or C. elegans allows for the high-throughput screening of compounds for their effects on a whole organism, providing early insights into efficacy and potential toxicity.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the imidazo[4,5-c]pyridine scaffold, leading to the development of novel and effective medicines for a range of human diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyridines and imidazoles under controlled conditions. For example, sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) at 60–80°C facilitates nucleophilic substitutions, optimizing yields (75–85%) . Reaction time (8–12 hrs) and stoichiometric ratios (1:1.2 for precursor to base) are critical to minimize by-products. Structural confirmation via H/C NMR ensures purity, focusing on characteristic peaks for ethyl (δ 1.2–1.5 ppm for CH, δ 3.2–3.6 ppm for CH) and chloro groups (downfield shifts in aromatic regions) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : High-resolution NMR spectroscopy is indispensable for confirming the imidazo[4,5-c]pyridine core and substituent positions. For example, H NMR distinguishes ethyl group protons (triplet for CH adjacent to N) and aromatic protons near the chloro substituent (deshielded signals at δ 8.0–8.5 ppm) . X-ray crystallography resolves tautomeric ambiguities, while IR spectroscopy identifies N–H stretches (~3400 cm) and C–Cl vibrations (650–750 cm) .
Q. How does the ethyl substituent influence the compound’s solubility and reactivity?
- Methodological Answer : The ethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability in biological assays. Reactivity in nucleophilic substitutions (e.g., Suzuki couplings) is modulated by steric hindrance from the ethyl group, requiring Pd catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) .
Advanced Research Questions
Q. What computational approaches predict the electronic and vibrational properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates vibrational modes (e.g., C–Cl stretches at 700–750 cm) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with experimental IR and UV-Vis data . Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM) to predict solvatochromic shifts .
Q. How do structural modifications (e.g., chloro vs. bromo substituents) alter biological activity in imidazo[4,5-c]pyridines?
- Methodological Answer : Halogen substituents impact target binding via halogen bonding. For instance, chloro derivatives show higher inhibitory potency (IC ~1.2 µM) against kinase enzymes compared to bromo analogues (IC ~2.5 µM) due to stronger electrostatic interactions . Meta-analyses of SAR studies recommend substituent prioritization: Cl > Br > CH for enzymatic inhibition .
Q. How can contradictions in biological activity data across similar derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
- Reproducibility Checks : Re-synthesize compounds using standardized protocols (e.g., NaHMDS/THF for substitutions) .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) .
- Meta-Analysis : Compare datasets using tools like PCA to identify outliers or confounding variables (e.g., solvent effects in IC measurements) .
Q. What experimental designs optimize reaction yields in halogenated imidazo[4,5-c]pyridine synthesis?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Pd-based catalysts (e.g., PdCl) for cross-couplings, achieving yields >80% .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- In Situ Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity (>95%) .
Safety and Handling
Q. What precautions are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
